molecular formula C15H23N3O3 B2560453 benzyl N-[(5S)-5-amino-6-(methylamino)-6-oxohexyl]carbamate CAS No. 64569-70-6

benzyl N-[(5S)-5-amino-6-(methylamino)-6-oxohexyl]carbamate

Cat. No.: B2560453
CAS No.: 64569-70-6
M. Wt: 293.367
InChI Key: YTEKWQVLMATSCN-ZDUSSCGKSA-N
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Description

Benzyl N-[(5S)-5-amino-6-(methylamino)-6-oxohexyl]carbamate is a chemical compound with the molecular formula C15H23N3O3 and a molecular weight of 293.367. It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(5S)-5-amino-6-(methylamino)-6-oxohexyl]carbamate typically involves the protection of amine groups using carbamate groups. Common reagents used in this process include Boc2O, CBzCl, and FMOC-Cl. The protection can be removed using acid (e.g., trifluoroacetic acid for Boc), catalytic hydrogenation (Pd-C, H2 for the CBz group), or basic conditions (piperidine for FMOC) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(5S)-5-amino-6-(methylamino)-6-oxohexyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted carbamates.

Scientific Research Applications

Benzyl N-[(5S)-5-amino-6-(methylamino)-6-oxohexyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of benzyl N-[(5S)-5-amino-6-(methylamino)-6-oxohexyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to benzyl N-[(5S)-5-amino-6-(methylamino)-6-oxohexyl]carbamate include:

  • Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride
  • Benzyl N-[(2S)-5-(diaminomethylamino)-1-[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate

Uniqueness

What sets this compound apart from similar compounds is its specific molecular structure, which imparts unique chemical and biological properties. These properties make it particularly useful in certain applications, such as targeted drug delivery and enzyme inhibition.

Properties

IUPAC Name

benzyl N-[(5S)-5-amino-6-(methylamino)-6-oxohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-17-14(19)13(16)9-5-6-10-18-15(20)21-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19)(H,18,20)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEKWQVLMATSCN-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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